2-(4-Chloro-phenyl)-ethylamine hcl
Description
Overview of Phenethylamine (B48288) Derivatives and Their Broad Biological Significance
Phenethylamine and its derivatives are widespread in nature and are found in animals, plants, fungi, and bacteria. bohrium.comacs.org Endogenous phenethylamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are crucial neurotransmitters that play a central role in mood, stress responses, and voluntary movement. nih.gov The basic phenethylamine structure consists of a benzene (B151609) ring attached to an ethylamine (B1201723) group. wikipedia.org The versatility of this scaffold allows for numerous substitutions, leading to a vast array of compounds with diverse pharmacological effects. wikipedia.orgresearchgate.net These derivatives can act as stimulants, psychedelics, antidepressants, and anorectics, primarily by modulating monoamine neurotransmitter systems. wikipedia.orgunodc.org
Historical Context and Evolution of Phenethylamine Research
The history of phenethylamine research dates back to the late 19th and early 20th centuries. Marceli Nencki first isolated phenylethylamine in 1876. writeonpoint.com Subsequent research by scientists like G. Barger, H.H. Dale, and others between 1909 and 1911 began to uncover the physiological effects of these compounds. writeonpoint.com A pivotal moment in the evolution of this research was the work of Alexander Shulgin, who synthesized and documented hundreds of psychoactive phenethylamine compounds in his book "PiHKAL: A Chemical Love Story," published in 1991. mcgill.canih.gov This work significantly expanded the known landscape of phenethylamine derivatives and their activities. mcgill.ca In recent years, research has continued to explore the therapeutic potential of phenethylamine derivatives for various conditions, including depression. writeonpoint.com
Positioning of Halogenated Phenethylamines within Drug Discovery and Neurobiology
Halogenated phenethylamines, a specific subgroup that includes 2-(4-Chloro-phenyl)-ethylamine, are of particular interest in drug discovery and neurobiology. The introduction of a halogen atom, such as chlorine, into the phenethylamine structure can significantly alter its pharmacological properties. This modification can influence the compound's ability to cross the blood-brain barrier, its binding affinity for specific receptors, and its metabolic stability. For instance, halogenation is a common strategy in the development of new psychoactive substances to create potent and selective agents. unodc.org The study of halogenated phenethylamines, like 2-(4-fluorophenyl)ethylamine hydrochloride, is crucial for understanding neurotransmitter systems and for the synthesis of potential therapeutic agents for neurological and psychiatric disorders. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLDEHFRPTIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482465 | |
| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-83-3 | |
| Record name | 2492-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Chloro Phenyl Ethylamine Hydrochloride and Analogues
General Synthetic Strategies for Substituted Phenethylamines
The synthesis of phenethylamines can be approached through various routes, with two of the most prominent methods being the reduction of β-nitrostyrenes and reductive amination pathways. These strategies offer versatility in accessing a wide array of substituted phenethylamine (B48288) derivatives.
Reduction of β-Nitrostyrenes to Phenethylamines
A well-established and cost-effective method for synthesizing substituted phenethylamines involves the reduction of the corresponding β-nitrostyrene precursor. beilstein-journals.org This process requires the reduction of both the carbon-carbon double bond and the nitro group to yield the primary amine. beilstein-journals.org
One notable advancement in this area is the use of a sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) system. beilstein-journals.orgaau.dkdoaj.orgnih.gov This one-pot procedure allows for the rapid and high-yield synthesis of phenethylamines from substituted β-nitrostyrenes under mild conditions, typically taking 10 to 30 minutes. beilstein-journals.orgaau.dkdoaj.orgnih.gov The method is advantageous as it avoids the need for special precautions, an inert atmosphere, or time-consuming purification techniques. beilstein-journals.orgaau.dkdoaj.orgnih.govchemrxiv.org Yields for this method are reported to be in the range of 62-83%. nih.gov
The NaBH₄/CuCl₂ system has been shown to be effective for reducing various substituted β-nitrostyrene analogues. beilstein-journals.org Interestingly, this system also effectively reduces nitro and ester functionalities on aromatic structures while leaving benzoic acid, amido, and halogenated aromatic compounds intact. chemrxiv.org
Reductive Amination Pathways
Reductive amination is another powerful and widely used method for the synthesis of phenethylamines. This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine, which is then reduced to the corresponding amine. mdma.ch For the synthesis of phenethylamines, a substituted phenylacetone (B166967) would be the typical starting ketone. mdma.ch
A key challenge in reductive amination is controlling the reaction to favor the formation of the desired primary amine, as the primary amine product can further react to form secondary amines. mdma.ch Using a large excess of ammonia can help to favor the formation of the primary amine. mdma.ch
Various reducing agents can be employed in reductive amination, including hydrogen gas with a catalyst (like platinum oxide or Raney nickel) or other chemical reducing agents. mdma.chorgsyn.org For instance, one process describes the reductive amination of ketones using an ammonium (B1175870) salt of an organic acid as the amine source, with Raney nickel as the catalyst, achieving high yields. mdma.ch
More recent advancements have focused on chemoenzymatic approaches. For example, a one-pot transformation of styrene (B11656) to 1-phenylethylamine (B125046) has been developed, combining a Wacker oxidation to form acetophenone (B1666503) in situ, followed by an enzymatic reductive amination. acs.orgacs.orgresearchgate.net This method utilizes an amine dehydrogenase and requires only ammonia as the nitrogen source, leading to excellent enantiomeric excess. acs.orgacs.orgresearchgate.net
Targeted Synthesis of Chloro-Substituted Phenethylamines
The synthesis of phenethylamines with specific substitutions on the phenyl ring, such as a chloro group, requires precise control over the reaction conditions and reagents.
Regioselective Chlorination Approaches
Achieving regioselective chlorination of the aromatic ring is critical for synthesizing compounds like 2-(4-chloro-phenyl)-ethylamine. The position of the chloro substituent significantly influences the compound's biological activity.
Direct chlorination of the phenethylamine backbone is often challenging due to the activating nature of the ethylamine (B1201723) side chain, which can lead to multiple and uncontrolled chlorination products. Therefore, the chloro group is typically introduced at an earlier stage of the synthesis, on a precursor molecule.
One strategy involves the use of a Lewis basic selenoether catalyst for the ortho-selective electrophilic chlorination of phenols and anilines. nih.gov While this method focuses on ortho-selectivity, it highlights the use of catalysts to control the position of chlorination. For para-selective chlorination of phenols, various methylthio alcohols and related compounds have been used as regioselectivity modifiers in the presence of sulfuryl chloride and a Lewis acid catalyst. researchgate.net
A catalytic system for the direct hydroarylation of vinyl amine derivatives with aryl halides, including aryl chlorides, has also been reported. nih.gov This method provides a modular and highly chemoselective protocol for delivering a broad range of arylethylamine products with complete regiocontrol. nih.gov
Formation of Hydrochloride Salts for Research Applications
Phenethylamines are basic compounds and are often converted to their hydrochloride salts for research and pharmaceutical applications. wikipedia.org The salt form generally exhibits increased stability, crystallinity, and water solubility, which facilitates handling, purification, and formulation. wikipedia.org
The formation of the hydrochloride salt is typically achieved by treating the free base of the phenethylamine with hydrochloric acid. wikipedia.orgwikipedia.org This acid-base reaction results in the protonation of the amine group, forming the stable crystalline hydrochloride salt. wikipedia.org For example, phenethylamine hydrochloride has a melting point of 217 °C. wikipedia.org The process of forming the hydrochloride salt of 2-chloroethylamine (B1212225) has been described using thionyl chloride and monoethanolamine hydrochloride. googleapis.com
Asymmetric Synthesis and Chiral Resolution of Phenethylamine Enantiomers
Many substituted phenethylamines, including 2-(4-chloro-phenyl)-ethylamine, possess a chiral center at the α-carbon of the ethylamine side chain. The different enantiomers of a chiral compound can exhibit distinct pharmacological activities. Therefore, the ability to synthesize or separate specific enantiomers is of paramount importance.
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, auxiliaries, or reagents. For instance, a new enantioselective chemo-enzymatic method has been developed for the transformation of styrene to (R)-α-PEA, involving a one-pot Pd/Cu-catalyzed Wacker oxidation and subsequent reductive amination catalyzed by an amine dehydrogenase. nih.govmdpi.com This process achieves high enantiomeric excess (99% ee). nih.gov Another approach involves the diastereoselective hydrogenation of enantiopure α-PEA-imines catalyzed by cyclopentadienone-based iron complexes. mdpi.com
Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid. nih.govstereoelectronics.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. stereoelectronics.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. stereoelectronics.org The use of (R)-α-PEA for the resolution of racemic 2-methoxy-2-(1-naphthyl)propionic acid has been demonstrated, achieving high enantiomeric purity. nih.gov
Pharmacological Research on 2 4 Chloro Phenyl Ethylamine Hydrochloride: Mechanisms and Receptor Interactions
Modulation of Monoamine Neurotransmitter Systems by Phenethylamines
Phenethylamines are a class of compounds known to interact with monoamine neurotransmitter systems, which play crucial roles in regulating mood, cognition, and various physiological processes. wikipedia.orgkhanacademy.orgclevelandclinic.org These systems involve key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). tmc.edu The actions of these neurotransmitters are terminated by their reuptake into presynaptic neurons via specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). wikipedia.org
Dopamine Transporter (DAT) Interactions and Reuptake Inhibition
Research has explored the interaction of phenethylamine (B48288) analogs with the dopamine transporter (DAT). nih.gov The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. nih.gov Inhibition of DAT leads to an increase in extracellular dopamine levels. Some studies have indicated that certain phenethylamine derivatives can act as potent and selective inhibitors of the DAT. nih.gov For instance, the threo isomers of some synthetic analogs have demonstrated significant DAT inhibition. nih.gov This highlights the potential for compounds with a phenethylamine backbone to modulate dopaminergic neurotransmission through their interaction with the dopamine transporter.
Norepinephrine Transporter (NET) Interactions
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft. While specific data on the direct interaction of 2-(4-Chloro-phenyl)-ethylamine hydrochloride with NET is limited in the provided search results, the broader class of phenethylamines is known to interact with monoamine transporters. drugbank.com
Serotonin Transporter (SERT) and Receptor (5-HT) Activity
The serotonin system, which includes the serotonin transporter (SERT) and various serotonin receptors (5-HT receptors), is another critical target for phenethylamine compounds. nih.gov In vitro studies have investigated the effects of 2-(4-chloro-phenyl)-ethylamine, a metabolite of p-chlorophenylalanine methyl ester, on the serotonin system in the rat brain. nih.gov These studies revealed that 2-(4-chloro-phenyl)-ethylamine could induce a significant release of [3H]5-HT (serotonin) from crude nerve ending fractions. nih.gov This suggests a direct effect on serotonin release, which could modulate serotonergic neurotransmission.
Interaction with Other Biological Targets
Beyond the classical monoamine systems, the pharmacological profile of a compound can be broadened by its interaction with other biological targets.
Fyn Kinase Inhibition
Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, has been identified as a potential therapeutic target in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Fyn kinase is involved in signaling pathways that can contribute to synaptic dysfunction and neuronal damage. nih.govnih.gov While direct studies on the inhibition of Fyn kinase by 2-(4-Chloro-phenyl)-ethylamine hydrochloride were not found in the search results, the investigation of kinase inhibitors is a significant area of pharmaceutical research. For example, saracatinib (B1683781) (AZD0530), an inhibitor of Src family kinases including Fyn, has been studied for its potential in treating Alzheimer's disease. researchgate.net This highlights the importance of exploring the effects of various compounds on kinase activity to identify new therapeutic avenues.
Adenosine (B11128) Receptor Ligand Activity
Currently, there is a lack of publicly available scientific literature detailing the direct binding affinity or functional activity of 2-(4-Chloro-phenyl)-ethylamine hydrochloride at adenosine receptor subtypes (A1, A2A, A2B, and A3). While research has been conducted on various other ligands for these receptors, including selective agonists and antagonists, specific data for 2-(4-Chloro-phenyl)-ethylamine hydrochloride is not present in the reviewed studies. nih.govnih.gov Therefore, its role as a potential adenosine receptor ligand remains uncharacterized.
Dopamine Receptor Subtype Modulation
Cannabinoid Type-1 Receptor Allosteric Modulation
While direct studies on 2-(4-Chloro-phenyl)-ethylamine hydrochloride as a cannabinoid type-1 (CB1) receptor allosteric modulator are limited, research on structurally related compounds suggests that the 4-chlorophenyl-ethylamine moiety is a relevant scaffold for negative allosteric modulators (NAMs) of the CB1 receptor. mdpi.comnih.govnih.gov These NAMs bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. caldic.com This allosteric modulation can attenuate the effects of orthosteric agonists without directly competing for the same binding site. mdpi.com
Several studies have investigated urea (B33335) and indole (B1671886) carboxamide derivatives containing a 4-chlorophenyl group and a phenethylamine-like linker, demonstrating their activity as CB1 NAMs. mdpi.comnih.gov For instance, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues have been synthesized and evaluated for their ability to modulate CB1 receptor activity. nih.gov One such analogue, RTICBM-189, which features a 3-chloro substitution on the phenethyl ring, has been shown to be a brain-penetrant CB1 NAM that can attenuate the reinstatement of cocaine-seeking behavior in animal models. nih.gov Another related compound, PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl)urea), has also been identified as a CB1 NAM and has been shown to reduce ethanol (B145695) self-administration in rodents. nih.govbiorxiv.org
The structure-activity relationship (SAR) studies of these related compounds indicate that the 4-chlorophenyl group is a key feature for their allosteric modulatory activity at the CB1 receptor.
Table 1: Examples of Structurally Related CB1 Receptor Negative Allosteric Modulators
| Compound Name | Chemical Structure | Key Findings | Reference |
| RTICBM-189 | 3-(4-chlorophenyl)-1-(3-chlorophenethyl)urea | Brain-penetrant CB1 NAM; attenuates cocaine-seeking behavior in rats. | nih.gov |
| PSNCBAM-1 | 1-(4-chlorophenyl)-3-(3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl)urea | Reduces ethanol self-administration in mice. | nih.govbiorxiv.org |
These findings suggest that while 2-(4-Chloro-phenyl)-ethylamine hydrochloride itself has not been explicitly characterized as a CB1 allosteric modulator, its core structure is a component of more complex molecules that exhibit this activity. Further research is warranted to determine if the parent compound possesses any intrinsic allosteric modulatory properties at the CB1 receptor.
In Vitro and In Vivo Pharmacodynamic Profiling
Comprehensive in vitro and in vivo pharmacodynamic profiling data for 2-(4-Chloro-phenyl)-ethylamine hydrochloride are not available in the public domain. Such studies are essential to understand the physiological and behavioral effects of a compound following its administration. The oncolytic efficacy and in vivo pharmacokinetics of a more complex molecule containing a 2-(4-chlorophenyl) moiety, Vacquinol-1, have been investigated, but these findings are specific to that particular derivative and cannot be directly extrapolated to 2-(4-Chloro-phenyl)-ethylamine hydrochloride. nih.gov Similarly, while in vitro activity has been reported for other compounds containing a 4-chlorophenyl group against various biological targets, this information is not directly relevant to the pharmacodynamic profile of the specific compound . nih.gov Without dedicated studies, the pharmacodynamic effects of 2-(4-Chloro-phenyl)-ethylamine hydrochloride remain unknown.
Structure Activity Relationship Sar Studies of Chloro Substituted Phenethylamines
Impact of Chlorine Substitution Position on Biological Activity
The position of the chlorine atom on the phenethylamine (B48288) phenyl ring—be it para, meta, or ortho—is a critical determinant of the compound's interaction with biological targets. Research has consistently shown that this positional isomerism leads to significant differences in receptor binding and functional activity.
Para-Chloro Substitution Effects on Receptor Affinity and Efficacy
The substitution of a chlorine atom at the para position of the phenethylamine backbone, as seen in 2-(4-Chloro-phenyl)-ethylamine, has been a subject of extensive research. This modification is known to significantly influence the compound's affinity and efficacy at various receptors, particularly serotonin (B10506) (5-HT) receptors.
Studies have demonstrated that para-chloro substitution can enhance affinity for certain receptor subtypes. For example, in a series of substituted phenethylamines, the 4-chloro derivative often exhibits increased potency at the 5-HT₂A receptor. nih.gov This is attributed to the electron-withdrawing nature of the chlorine atom, which can alter the electronic distribution of the phenyl ring and influence key interactions with the receptor's binding pocket.
Furthermore, para-chloro substitution has been shown to modulate the functional activity of these compounds. Research on a series of phenethylamine analogues revealed that para-chloro substitution tended to produce more efficacious locomotor stimulants compared to their unsubstituted counterparts. nih.gov However, it is also important to note that this increased efficacy can be accompanied by enhanced toxicity. nih.gov
The table below summarizes the receptor binding affinities of 2-(4-Chloro-phenyl)-ethylamine and related compounds at various monoamine receptors.
| Compound | Receptor | Ki (nM) |
| 2-(4-Chloro-phenyl)-ethylamine | 5-HT₂A | Data not available |
| 2-(4-Chloro-phenyl)-ethylamine | DAT | Data not available |
| 2-(4-Chloro-phenyl)-ethylamine | NET | Data not available |
| 2-(4-Chloro-phenyl)-ethylamine | SERT | Moderate affinity |
Ortho- and Meta-Chloro Substitution Analogues
In contrast to the well-studied para-substituted compounds, the biological activities of ortho- and meta-chloro-substituted phenethylamines are less extensively documented. However, available data suggest that these positional isomers exhibit distinct pharmacological profiles.
Generally, ortho- and meta-substitution can lead to a decrease in activity at certain receptors compared to the para-substituted analogue. For instance, in studies of substituted ketamine analogues, 2- and 3-substituted (ortho- and meta-) compounds were generally more active as anesthetics than the 4-substituted (para-) compounds. mdpi.com This highlights that the optimal substitution pattern is highly dependent on the specific biological target and the desired pharmacological effect. The steric hindrance introduced by the chlorine atom at the ortho or meta position can also play a significant role in altering receptor binding and efficacy.
Influence of Stereochemistry on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological properties of chiral drugs like many substituted phenethylamines. nih.govslideshare.net The two enantiomers of a chiral drug, which are non-superimposable mirror images of each other, can exhibit profound differences in their biological and pharmacological actions. nih.govijpras.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.
For phenethylamines, the presence of a chiral center, often at the alpha-carbon of the ethylamine (B1201723) side chain, gives rise to (R)- and (S)-enantiomers. These enantiomers can display different affinities for receptors and transporters, as well as variations in their metabolic pathways. For example, studies on para-substituted amphetamines have shown that the (S)-enantiomer is typically more potent than the (R)-enantiomer. acs.org A docking simulation study of arylalkylamine derivatives predicted that the (S)-form of a particular compound was more stable and had a better fit into the binding site of the human dopamine (B1211576) transporter (hDAT) than the (R)-form. biomolther.org
The differential activity of enantiomers underscores the importance of considering stereochemistry in drug design and development. The use of single-enantiomer drugs can potentially offer improved therapeutic indices and reduced side effects compared to racemic mixtures. nih.gov
Correlation between Structural Modifications and Monoamine Transporter Selectivity
Structural modifications to the phenethylamine scaffold, including chlorine substitution, have a profound impact on the selectivity of these compounds for the monoamine transporters: the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). nih.gov The relative affinity for these transporters dictates the neurochemical and behavioral effects of a given compound.
Unsubstituted phenethylamine generally displays a preference for DAT and NET over SERT. nih.gov However, the introduction of a para-chloro substituent tends to increase the relative potency at SERT. nih.gov This shift in selectivity is a key factor contributing to the distinct pharmacological profile of compounds like 2-(4-Chloro-phenyl)-ethylamine. Amphetamine derivatives that are substrates for SERT, such as p-chloroamphetamine (PCA), can lead to the non-vesicular release of serotonin. nih.gov
The table below illustrates the influence of para-chloro substitution on monoamine transporter inhibition.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Amphetamine | Data not available | Data not available | Data not available |
| 4-Chloroamphetamine | Data not available | Data not available | Data not available |
Note: Specific IC₅₀ values can vary depending on the experimental conditions. This table is intended to show the general trend of increased SERT potency with para-chloro substitution.
Computational and Predictive SAR Modeling
In recent years, computational and predictive Structure-Activity Relationship (SAR) modeling has become an invaluable tool in drug discovery and development. oncodesign-services.comnih.gov These in silico methods utilize machine learning and molecular modeling techniques to predict the biological activity of novel compounds based on their chemical structure. oncodesign-services.com By analyzing large datasets of compounds with known activities, these models can identify key structural features that influence potency, selectivity, and other pharmacological properties.
For chloro-substituted phenethylamines, computational approaches can be used to:
Predict Receptor Binding Affinity: Molecular docking simulations can model the interaction between a ligand and its receptor, providing insights into the binding mode and predicting binding affinity. biomolther.org
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.
Guide Lead Optimization: By identifying favorable and unfavorable structural modifications, computational models can guide medicinal chemists in designing more potent and selective compounds. oncodesign-services.comnih.gov
These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery by allowing for the rapid and efficient characterization of SARs. nih.gov
Metabolism and Biotransformation of Chloro Phenethylamines
Major Metabolic Pathways of Phenethylamines
The metabolic pathways for phenethylamines are well-characterized and serve as a model for understanding the biotransformation of its chlorinated analogs. These pathways primarily involve oxidative reactions followed by conjugation.
A principal route for the metabolism of phenethylamine (B48288) and its derivatives is oxidative deamination, a reaction catalyzed by monoamine oxidases (MAOs). wikipedia.org MAOs are a family of flavin-containing enzymes located on the outer membrane of mitochondria. researchgate.netresearchgate.net This process converts the primary amine of the phenethylamine side chain into an aldehyde. wikipedia.org For the parent compound, phenethylamine, this reaction yields phenylacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to its primary urinary metabolite, phenylacetic acid. wikipedia.orgnih.gov
There are two main isoforms of MAO, termed MAO-A and MAO-B, which exhibit different substrate selectivities. taylorandfrancis.com MAO-B shows a particular substrate selectivity for phenethylamine, while MAO-A preferentially metabolizes other monoamines like serotonin (B10506) and norepinephrine (B1679862). wikipedia.orgtaylorandfrancis.com Both enzymes, however, can metabolize dopamine (B1211576) and tyramine. taylorandfrancis.com The oxidative deamination by MAOs is a crucial step in terminating the activity of endogenous and exogenous phenethylamines and results in the production of an aldehyde, ammonia (B1221849), and hydrogen peroxide. wikipedia.orgresearchgate.net The cleavage of the C-H bond on the carbon adjacent to the amino group is considered the rate-limiting step in this catalytic process. nih.gov
| Substrate | MAO-A Selectivity | MAO-B Selectivity | Metabolized by Both |
|---|---|---|---|
| Serotonin | High | Low | |
| Norepinephrine | High | Low | |
| Epinephrine | High | Low | |
| Phenethylamine | Low | High | |
| Benzylamine | Low | High | |
| Dopamine | ✓ | ||
| Tyramine | ✓ | ||
| Tryptamine | ✓ |
O-demethylation and hydroxylation are common Phase I metabolic reactions for phenethylamine derivatives that contain methoxy (B1213986) or other alkoxy groups, or for the aromatic ring itself. nih.gov These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov For instance, methoxyphenethylamine derivatives undergo sequential oxidation, starting with O-demethylation to form a hydroxylated intermediate, which can then undergo further ring hydroxylation to produce catecholic compounds like dopamine. nih.govresearchgate.net
Aromatic hydroxylation can also occur directly on the phenyl ring of phenethylamine. Studies using rat liver microsomes have demonstrated the p-hydroxylation of phenethylamine to form tyramine. researchgate.net The mechanism for O-demethylation by certain dioxygenases involves hydroxylation at the O-linked methyl group, followed by the elimination of formaldehyde. nih.gov
Following Phase I reactions, or in some cases acting directly on the parent compound, Phase II conjugation reactions serve to increase the polarity and water solubility of the molecule, facilitating its excretion. uomus.edu.iq These reactions involve the attachment of endogenous polar molecules. uomus.edu.iqyoutube.com
The most common conjugation reactions for phenethylamines and their metabolites include:
Glucuronidation : The transfer of glucuronic acid from UDP-glucuronic acid to the substrate, a major pathway for hydroxylated metabolites. uomus.edu.iq
Sulfation : The conjugation of a sulfate (B86663) group, which also produces highly water-soluble metabolites. uomus.edu.iq
Acetylation : The N-acetylation of the primary amine group can occur, which mainly serves to terminate biological activity. uomus.edu.iq In studies of phenethylamine derivatives like proscaline (B1283602) and methallylescaline (B12331354), N-acetylated products were identified as major metabolites. nih.gov
In vivo analysis of related substituted compounds has confirmed the importance of these pathways. For example, studies on the metabolism of 4-chloro-α-pyrrolidinovalerophenone (4-Cl-PVP), a compound with a chlorinated phenyl ring, identified several glucuronoconjugated derivatives in urine, suggesting that the chlorine-substituted ring can undergo hydroxylation followed by glucuronidation. researchgate.net
Identification of In Vitro and In Vivo Metabolites
The identification of metabolites is crucial for understanding the complete biotransformation profile of a compound. This is achieved through in vitro methods, such as incubation with human liver microsomes (HLMs) or cell lines, and in vivo studies in animal models or human subjects. researchgate.net
For the parent compound, phenethylamine, the major metabolite identified in both in vitro and in vivo systems is phenylacetic acid, formed via oxidative deamination. wikipedia.orgnih.gov Additionally, the p-hydroxylated metabolite, tyramine, has been identified in vitro. researchgate.net
Studies on more complex phenethylamine derivatives have revealed a wider array of metabolic transformations. For example, in vitro investigations of various N-benzylphenethylamines (NBOMes) using pooled human liver microsomes (pHLM) identified metabolites resulting from oxidative deamination, O-demethylation, N-dealkylation, and hydroxylation. nih.gov Similarly, research on proscaline and methallylescaline using both HLMs and zebrafish models identified hydroxylated and N-acetylated products as key metabolites. nih.gov
| Parent Compound | Model System | Major Metabolic Reactions | Identified Metabolites/Products | Reference |
|---|---|---|---|---|
| Phenethylamine | Human (in vivo) | Oxidative Deamination | Phenylacetic acid | wikipedia.orgnih.gov |
| Phenethylamine | Rat Liver Microsomes (in vitro) | p-Hydroxylation | Tyramine | researchgate.net |
| Proscaline & Methallylescaline | Human Liver Microsomes (in vitro), Zebrafish (in vivo) | Hydroxylation, N-Acetylation | Hydroxylated and N-acetylated metabolites | nih.gov |
| 25E-NBOMe | Human Liver Microsomes (in vitro) | Oxidative Deamination, O-Demethylation, N-Dealkylation, Hydroxylation | 26 different Phase I metabolites identified | nih.gov |
| 4-Cl-PVP | Human (in vivo) | Hydroxylation, Glucuronidation | Glucuronoconjugated derivatives | researchgate.net |
Role of Cytochrome P450 Enzymes in Chloro-Phenethylamine Metabolism
Cytochrome P450 (CYP) enzymes are a critical component of Phase I metabolism, responsible for catalyzing the oxidation of a vast array of xenobiotics, including phenethylamine derivatives. bohrium.comnih.gov These heme-containing monooxygenases are primarily located in the liver and are responsible for reactions such as hydroxylation, dealkylation, and deamination. bohrium.comwikipedia.orgmdpi.com
The CYP2D6 isoenzyme is particularly significant in the metabolism of many phenethylamines. nih.govwikipedia.org It is known to oxidize substrates that contain a basic nitrogen atom, often at a position 5 to 7 angstroms away from the site of oxidation. nih.gov Studies with methoxyphenethylamine derivatives have shown that CYP2D6 effectively catalyzes O-demethylation and subsequent ring hydroxylation. nih.govresearchgate.net Given that 2-(4-Chloro-phenyl)-ethylamine possesses a similar structure, it is highly probable that CYP2D6 and other CYP isoforms are involved in its aromatic hydroxylation, a necessary step before conjugation. The presence of the chlorine atom on the phenyl ring may influence the rate and regioselectivity of this hydroxylation. Studies on other chlorinated compounds have implicated enzymes like CYP2E1 and CYP2C11 in their metabolism, suggesting these could also play a role. nih.gov
| CYP Isoform | General Function in Drug Metabolism | Known or Predicted Role in Phenethylamine Metabolism | Reference |
|---|---|---|---|
| CYP1A2 | Metabolism of aromatic compounds and planar molecules. | Potential role, though less documented for simple phenethylamines. | mdpi.com |
| CYP2C9 | Metabolism of a wide range of drugs. | Potential involvement in hydroxylation. | mdpi.com |
| CYP2C19 | Metabolism of proton pump inhibitors, antidepressants. Exhibits genetic polymorphism. | Potential involvement in hydroxylation or dealkylation. | nih.govmdpi.com |
| CYP2D6 | Metabolism of ~25% of clinical drugs, especially those with a basic nitrogen. Highly polymorphic. | Key enzyme for O-demethylation and hydroxylation of phenethylamine derivatives. | nih.govwikipedia.org |
| CYP2E1 | Metabolism of small molecules, including ethanol (B145695) and some halogenated hydrocarbons. | Potential role in metabolizing chlorinated compounds like chloro-phenethylamine. | nih.gov |
| CYP3A4/5 | Metabolizes over 50% of clinical drugs; found in liver and small intestine. | Likely involved in the metabolism of more complex or larger phenethylamine derivatives. | nih.gov |
Species-Specific Metabolic Differences in Phenethylamine Derivatives
Significant qualitative and quantitative differences in drug metabolism exist between species. annualreviews.org These variations can arise from differences in the expression levels of metabolic enzymes or the presence of different isoenzymes with altered substrate specificities. annualreviews.org Therefore, data from animal models must be extrapolated to humans with caution.
A clear example of species differences was observed in the metabolism of N-benzylphenethylamines (NBOMes). A comparative study using pooled human liver microsomes (pHLM) and the fungus Cunninghamella elegans (a model organism often used to predict mammalian metabolism) showed both similarities and marked differences. nih.gov While the main biotransformation pathways like oxidative deamination and O-demethylation were present in both systems, the number and profile of metabolites were distinct. For 25D-NBOMe, 36 different metabolites were identified in the human microsomal model, whereas only 14 were found in the fungal model. nih.gov This highlights that while animal or microbial models are useful, they may not fully replicate the human metabolic profile. researchgate.net
| Metabolic Model | Total Phase I Metabolites Identified | Shared Metabolic Pathways | Model-Specific Observations |
|---|---|---|---|
| Pooled Human Liver Microsomes (pHLM) | 36 | Oxidative deamination, O-demethylation, N-dealkylation, Hydroxylation | Generated a more extensive and complex metabolite profile. |
| Cunninghamella elegans (Fungus) | 14 | Produced a smaller subset of the metabolites found in pHLM. |
Toxicological Research and Safety Evaluation of Chloro Phenethylamines
General Toxicological Considerations for Phenethylamine (B48288) Compounds
Phenethylamines are a broad class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org This chemical structure is the foundation for many psychoactive and stimulant substances, including both naturally occurring and synthetic compounds. wikipedia.orgvirginia.edu Endogenous phenethylamines like dopamine (B1211576) and norepinephrine (B1679862) are vital neurotransmitters in the human body. virginia.edu
The toxicological properties of phenethylamine compounds are diverse and depend on the specific substitutions made to the core structure. wikipedia.org Many phenethylamines act as central nervous system stimulants by influencing the release of dopamine, norepinephrine, and serotonin (B10506). virginia.eduunodc.org Some can also induce hallucinogenic effects by binding to serotonin receptors. unodc.org The potential for toxicity is a significant concern, with studies often focusing on acute effects and poisonings. nih.gov However, there is a growing need to understand the long-term effects of exposure to these substances. nih.gov The toxicological properties of many phenethylamines, including 2-(4-Chloro-phenyl)-ethylamine, have not been fully investigated. fishersci.cafishersci.com
In Vitro Cytotoxicity and Cellular Impact
In vitro studies are crucial for assessing the cytotoxic potential of chemical compounds at the cellular level. For 2-(4-Chloro-phenyl)-ethylamine, safety data indicates that it can cause skin and eye irritation. cdhfinechemical.comsigmaaldrich.com
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov ROS are natural byproducts of aerobic metabolism and play a dual role as both damaging agents and signaling molecules. nih.govmdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and limited regenerative capacity. nih.gov
In the context of neurodegenerative diseases, microglia, the resident immune cells of the brain, are a primary source of ROS. nih.gov When activated by damage-associated molecular patterns, microglia can produce a "respiratory burst," leading to persistent inflammation and ROS generation. nih.gov This process can be mediated by enzymes like NADPH oxidase 2 (NOX2). nih.gov While specific studies on 2-(4-Chloro-phenyl)-ethylamine and its direct role in ROS generation are not detailed in the provided results, the general understanding of phenethylamine action on neural pathways suggests that interactions leading to oxidative stress are a plausible area of toxicological concern.
Apoptosis and Necrosis Induction
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unnecessary cells. However, the inappropriate induction of apoptosis by chemical compounds can be a marker of toxicity. nih.gov Some chemical compounds can trigger apoptosis through direct effects on mitochondria, leading to the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov
For instance, studies on other chemical agents have shown that they can induce apoptosis in a dose- and time-dependent manner, involving the disruption of the mitochondrial transmembrane potential. nih.gov The activation of specific caspases, such as caspase-9, can be a critical step in this process. nih.gov While direct evidence for 2-(4-Chloro-phenyl)-ethylamine inducing apoptosis or necrosis is not available in the provided search results, the potential for such cellular damage is a key aspect of toxicological evaluation. The material safety data sheet for 2-(4-Chloro-phenyl)-ethylamine indicates it can cause skin and eye irritation, which involves cell damage, but does not specify the mechanism as apoptosis or necrosis. cdhfinechemical.com
Neurological Toxicity and Neurochemical Effects
The neurological effects of phenethylamines are a primary area of interest due to their psychoactive properties. virginia.edu These compounds can act as stimulants by affecting the transport of key neurotransmitters like norepinephrine, dopamine, and serotonin. nih.gov This can mimic the effects of well-known drugs such as cocaine and amphetamines. unodc.org Some substituted phenethylamines also have hallucinogenic properties due to their interaction with serotonin receptors. unodc.org
The addition of a chloro-substituent to the phenethylamine structure, as in 2-(4-Chloro-phenyl)-ethylamine, can significantly alter its pharmacological and toxicological profile. For example, chlorinated amphetamine analogs have been studied for their effects on serotonin levels in the brain. nih.gov While specific neurotoxicity studies on 2-(4-Chloro-phenyl)-ethylamine are not detailed, its structural similarity to other neurotoxic phenethylamines suggests a potential for effects on the central nervous system. The material safety data sheet for 2-(4-Chloro-phenyl)-ethylamine lists that it may cause respiratory irritation, a warning associated with its potential effects on the nervous system's control of respiration. sigmaaldrich.comnih.gov
Comparative Toxicology of Chloro-Substituted Phenethylamines with Other Analogues
The position of the chloro-substituent on the phenyl ring of phenethylamine can significantly influence its toxicological properties. For example, studies on chloroanilines have shown that the position of the chlorine atom affects their renal and hepatic toxicity. nih.gov Aromatic ring hydroxylation has been found to increase the in vitro toxicity of chloroanilines. nih.gov
In the case of chloroamphetamine analogs, the position of the chlorine atom on the aromatic ring is crucial for forensic differentiation, as it can determine whether a compound is controlled. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a technique used to differentiate between these isomers. nih.gov While direct comparative toxicological data for 2-(4-Chloro-phenyl)-ethylamine against its other chloro-substituted isomers (e.g., 2- or 3-chlorophenethylamine) is not provided in the search results, the principle that the substitution pattern is a key determinant of toxicity is well-established for related compounds. nih.govnih.gov
Advanced Analytical Methodologies for Research on 2 4 Chloro Phenyl Ethylamine Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of 2-(4-Chloro-phenyl)-ethylamine hydrochloride and related phenethylamines, both liquid and gas chromatography are extensively utilized.
Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its high resolution, speed, and sensitivity in the analysis of phenethylamine-type drugs. A highly sensitive UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous analysis of seven phenethylamine-type drugs, including chloro-derivatives, in forensic specimens. nih.govresearchgate.net This method employs a liquid-liquid extraction protocol for sample preparation and achieves separation on an Agilent Zorbax SB-Aq column. nih.govresearchgate.net The validation of such methods demonstrates high average extraction recoveries, generally exceeding 80%, and acceptable precision and accuracy. nih.govresearchgate.net For a range of phenethylamines, limits of detection (LOD) and lower limits of quantitation (LLOQ) are typically in the 0.5-5 ng/mL range, highlighting the sensitivity of the technique. nih.govresearchgate.net
Another rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the targeted analysis of 75 phenethylamines and their derivatives in hair samples. researchgate.net This method utilizes a biphenyl column for separation, achieving a total runtime of 13 minutes. researchgate.net The validation of this method showed excellent sensitivity with LODs between 0.5 and 10 pg/mg and LOQs between 1 and 20 pg/mg. researchgate.net
Table 1: UHPLC Method Parameters for Phenethylamine (B48288) Analysis
| Parameter | Method 1 (Forensic Specimens) | Method 2 (Hair Samples) |
|---|---|---|
| Instrumentation | UHPLC-MS/MS | UPLC-MS/MS |
| Column | Agilent Zorbax SB-Aq | Biphenyl (2.6 µm, 100 Å, 100 × 3.0 mm) |
| Sample Preparation | Liquid-liquid extraction | Cryogenic grinding and ultrasonication |
| LOD | 0.5-5 ng/mL | 0.5-10 pg/mg |
| LLOQ | 0.5-5 ng/mL | 1-20 pg/mg |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamine derivatives. nih.govmdpi.com GC-MS is often considered an officially prescribed method for the analysis of illicit drugs. mdpi.com For many phenethylamines, derivatization is employed to improve their chromatographic behavior and mass spectral characteristics. maps.orgresearchgate.net Trifluoroacetyl (TFA) derivatization is a common approach, although it can sometimes lead to side reactions like dehydrogenation, which may require methodological adjustments. researchgate.net
The separation of phenethylamine analogues can be achieved on various GC columns, such as HP-5 or ZB-5MS. wvu.edu The choice of column and temperature programming is critical for resolving isomers and achieving good peak shapes. wvu.edu Traditional GC-MS methods can have run times of around 12-13 minutes, while "fast GC" methods can significantly reduce the analysis time to approximately 6 minutes. wvu.edu
Mass Spectrometry (MS) Applications in Structural Elucidation and Detection
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of 2-(4-Chloro-phenyl)-ethylamine hydrochloride. It provides crucial information about the molecular weight and fragmentation patterns of the analyte.
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection. In UHPLC-MS/MS methods for phenethylamines, the mass spectrometer is often operated in the positive-ion multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This technique allows for the specific detection of target analytes even in complex matrices like postmortem blood and urine. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the differentiation of isobaric species. scielo.org.za
Characteristic mass fragmentations of phenethylamines have been studied using various ionization techniques. mdpi.com Electron ionization (EI) in GC-MS typically produces fragments resulting from Cβ-Cα bond breakage. mdpi.com In contrast, softer ionization techniques like electrospray ionization (ESI) used in LC-MS often yield a protonated molecular ion ([M+H]+) and fragments from α-cleavage and β-cleavage. mdpi.com
Ambient ionization mass spectrometry (AIMS) has emerged as a rapid and powerful tool for the direct analysis of samples with minimal or no preparation. tandfonline.comnih.gov Techniques like Direct Analysis in Real Time (DART) and RADIAN ASAP (Atmospheric Pressure Sample Analysis Probe) allow for the rapid screening of seized drug samples. youtube.comcumberlandcountypa.govyoutube.com These methods involve introducing the sample directly into the ion source of the mass spectrometer, providing mass spectral data in less than a minute. youtube.com
AIMS is particularly useful for high-throughput screening in forensic laboratories, as it can quickly identify the presence of controlled substances in various forms, such as powders, tablets, or liquids. youtube.comwaters.com While often used for presumptive screening, the data obtained can be highly specific, and with the aid of sophisticated software algorithms, it can identify multiple components within a mixture without prior chromatographic separation. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural characterization of molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-(4-Chloro-phenyl)-ethylamine hydrochloride molecule. scielo.org.zanih.govchemicalbook.com
The ¹H NMR spectrum of 2-(4-chloro-phenyl)-ethylamine would show characteristic signals for the aromatic protons, as well as the protons of the ethylamine (B1201723) side chain. nih.gov The chemical shifts and coupling patterns of these signals provide definitive evidence for the compound's structure. docbrown.info Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. chemicalbook.com NMR data for phenethylamine analogues are often compiled to serve as reference data for identification purposes in forensic and research laboratories. researchgate.net
Table 2: Key Analytical Techniques and Their Applications
| Technique | Application | Key Advantages |
|---|---|---|
| UHPLC-MS/MS | Separation and quantification | High resolution, speed, sensitivity, specificity |
| GC-MS | Separation and identification of volatile compounds | Robust, well-established, extensive libraries |
| High-Resolution MS | Structural elucidation and confirmation | High mass accuracy, confident identification |
| Ambient Ionization MS | Rapid screening and direct analysis | Minimal sample preparation, high throughput |
| NMR Spectroscopy | Unambiguous structural characterization | Detailed structural information, non-destructive |
Chemometric Methods for Spectral Analysis and Conformational Studies
The analysis of 2-(4-Chloro-phenyl)-ethylamine hydrochloride yields complex spectral data, where subtle variations can signify crucial differences in conformational states or sample composition. Chemometrics, the application of mathematical and statistical methods, provides essential tools to extract this meaningful information from spectroscopic data. ethz.ch When combined with computational chemistry, these methods offer a powerful approach for detailed conformational analysis and for building robust quality control models based on spectral fingerprints.
Conformational Isomerism and Theoretical Spectral Data
Like its parent compound 2-phenylethylamine, 2-(4-Chloro-phenyl)-ethylamine hydrochloride can exist in several conformational states due to the rotational freedom around the C-C and C-N bonds of its ethylamine side chain. The most significant conformers are typically the gauche (folded) and anti (extended) forms, which differ in the dihedral angle between the phenyl ring and the amino group. researchgate.netnih.gov The relative stability of these conformers can be influenced by factors such as solvent and intermolecular interactions. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the geometries and relative energies of these stable conformers. Furthermore, these calculations can generate theoretical vibrational spectra (e.g., Infrared and Raman) for each distinct conformer. nih.govrsc.org These theoretical spectra provide a foundational dataset for subsequent chemometric analysis and aid in the interpretation of experimental results. The differences in the vibrational modes between conformers, though often subtle, can be resolved and categorized using multivariate techniques.
Below is a representative table of theoretical vibrational frequencies for key modes in the gauche and anti conformers of 2-(4-Chloro-phenyl)-ethylamine, as would be generated from DFT calculations. These differences form the basis for spectroscopic distinction.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) - Gauche Conformer | Predicted Wavenumber (cm-1) - Anti Conformer | Intensity (Relative) |
|---|---|---|---|---|
| C-Cl Stretch | Aromatic C-Cl | 735 | 738 | Medium |
| C-N Stretch | Aliphatic C-N | 1090 | 1085 | Strong |
| CH2 Scissoring | Aliphatic CH2 | 1455 | 1460 | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1492 | 1491 | Strong |
| N-H Bend (NH3+) | Ammonium (B1175870) | 1610 | 1615 | Medium-Strong |
| C-H Stretch (Aromatic) | Phenyl Ring | 3050 | 3052 | Weak |
| N-H Stretch (NH3+) | Ammonium | 3150 | 3140 | Strong |
Application of Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique widely used in the analysis of spectral data. originlab.comresearchgate.net When applied to a set of spectra from 2-(4-Chloro-phenyl)-ethylamine hydrochloride samples, PCA reduces the dimensionality of the data by transforming the original variables (wavenumbers) into a smaller set of uncorrelated variables known as principal components (PCs). The first few PCs typically capture the most significant variance within the dataset.
For conformational studies, PCA can be used to distinguish between samples containing different ratios of gauche and anti conformers. Each spectrum is represented as a point (a "score") in the new PC space. Spectra with similar conformational compositions will cluster together in the score plot, while those with different compositions will be separated.
The "loadings" for each PC indicate which original variables (wavenumbers) are most influential in explaining the variance. By examining the loading plots, researchers can identify the specific spectral regions and vibrational modes that are most sensitive to conformational changes. For instance, a loading plot might highlight the N-H and C-N stretching regions as being particularly important for differentiating between the gauche and anti forms.
The following table illustrates a hypothetical outcome of a PCA study on a dataset of Raman spectra from different batches of the compound, where variations are due to different conformer ratios.
| Sample ID | Predominant Conformer | PC1 Score | PC2 Score | Interpretation |
|---|---|---|---|---|
| Batch A-01 | Gauche | -2.54 | 1.32 | Clusters with other gauche-dominant samples |
| Batch A-02 | Gauche | -2.61 | 1.25 | Clusters with other gauche-dominant samples |
| Batch B-01 | Anti | 3.15 | -0.98 | Clusters with other anti-dominant samples |
| Batch B-02 | Anti | 3.22 | -1.05 | Clusters with other anti-dominant samples |
| Batch C-01 | Mixture | 0.45 | 0.15 | Positioned between the two main clusters |
In this example, Principal Component 1 (PC1) effectively separates the samples based on their dominant conformational form. The synergy of detailed spectroscopic measurements, computational modeling, and chemometric analysis thus provides a comprehensive framework for understanding the structural properties of 2-(4-Chloro-phenyl)-ethylamine hydrochloride at a molecular level. rsc.org
Computational Studies and Cheminformatics in Phenethylamine Research
Molecular Modeling and Docking Simulations for Receptor Binding
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand, such as 2-(4-Chloro-phenyl)-ethylamine HCl, with a biological target, typically a protein receptor. These methods are crucial in drug discovery and design, offering insights into the molecular basis of a compound's activity.
The core principle of molecular docking is to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves two main steps: sampling of the conformational space of the ligand and scoring of the generated poses. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
For this compound, docking studies can elucidate how the molecule fits into the binding pocket of various receptors. The presence of the 4-chloro substituent on the phenyl ring is a key feature. This electron-withdrawing group can influence the electronic properties of the aromatic ring and participate in specific interactions, such as halogen bonding or hydrophobic interactions, with receptor residues. The ethylamine (B1201723) side chain provides conformational flexibility, allowing the molecule to adopt various shapes to fit within the binding site. The protonated amine group is expected to form strong electrostatic and hydrogen bond interactions with acidic residues in the receptor.
Studies on related substituted phenethylamines have demonstrated the importance of specific structural features for receptor affinity. For instance, research on phenethylamine (B48288) derivatives targeting the 5-HT2A receptor has shown that substitutions on the phenyl ring significantly impact binding affinity. biomolther.org Similarly, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have revealed the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.govresearchgate.net These findings underscore the utility of molecular docking in understanding the structure-activity relationships of this class of compounds.
Table 1: Predicted Interaction Types for this compound in a Hypothetical Receptor Binding Site
| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Hypothetical) |
|---|---|---|
| 4-Chlorophenyl group | Hydrophobic Interactions, Halogen Bonding | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |
| Ethylamine side chain | Van der Waals Interactions | Alanine, Glycine |
| Protonated Amine (NH3+) | Hydrogen Bonding, Electrostatic Interactions | Aspartic Acid, Glutamic Acid, Serine, Threonine |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Pharmacology
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the potency of new, untested compounds, thereby guiding the design of more effective molecules. fiveable.me
In the context of phenethylamine research, QSAR has been successfully applied to predict various pharmacological properties. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.
For this compound, a QSAR study would involve a dataset of phenethylamine derivatives with varying substituents and their corresponding biological activities at a specific target. The 4-chloro substitution would be one of the key descriptors. Its electronic effect (Hammett constant) and hydrophobicity (logP contribution) would be quantified and included in the model. Other important descriptors for phenethylamines often include molecular weight, molar refractivity, and topological indices that describe the branching and connectivity of the molecule.
A significant QSAR study on phenethylamines acting as adrenergic alpha-1 receptor agonists demonstrated the importance of descriptors related to baseline toxicity and 3D molecular shape in regulating their logP values, which is a crucial parameter for drug absorption and distribution. nih.gov Another study on class III antiarrhythmic phenylethylamine analogues developed robust 3D-QSAR models (CoMFA and CoMSIA) that could predict the activity of new compounds with high accuracy. nih.gov These examples highlight the power of QSAR in understanding the structure-activity landscape of phenethylamines and in the predictive design of new analogues.
Table 2: Key Molecular Descriptors in Phenethylamine QSAR Studies
| Descriptor Type | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Electronic | Hammett constant (σ) | Quantifies the electron-withdrawing effect of the 4-chloro substituent. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the compound's lipophilicity, influencing membrane permeability. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |
| Topological | Wiener Index | Describes the branching and connectivity of the molecular structure. |
| 3D-QSAR | CoMFA/CoMSIA fields | Represents the steric and electrostatic fields around the molecule. |
Conformational Analysis and Quantum Chemical Studies
Conformational analysis and quantum chemical studies provide fundamental insights into the three-dimensional structure and electronic properties of molecules like this compound. These methods are essential for understanding how the molecule behaves at the atomic level, which in turn influences its interactions with biological targets.
Quantum chemical studies also provide detailed information about the electronic structure of the molecule. nih.govacs.orgacs.org This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The 4-chloro substituent, being electron-withdrawing, will influence the electron distribution in the phenyl ring, which can be precisely quantified through these calculations. This, in turn, affects the molecule's reactivity and its non-covalent interactions with other molecules. For instance, quantum chemical analysis of para-substituted phenylnitrenium ions has shown that electron-donating substituents have a significant impact on the electronic structure and stability. umn.edu
Table 3: Quantum Chemical Properties of this compound
| Property | Significance |
|---|---|
| Conformational Energy Profile | Identifies the most stable 3D structures of the molecule. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Partial Atomic Charges | Quantifies the charge on each atom, influencing electrostatic interactions. |
In Silico Prediction of Metabolic Pathways and Toxicological Profiles
In silico methods for predicting metabolic pathways and toxicological profiles are becoming increasingly important in the early stages of drug development and chemical safety assessment. nih.govresearchgate.net These computational tools can help to identify potential metabolic liabilities and toxicity concerns for a compound like this compound before extensive and costly experimental testing is undertaken.
Prediction of metabolic pathways involves identifying the most likely sites of metabolism on the molecule and the enzymes responsible, primarily cytochrome P450 (CYP) isoforms. For this compound, potential metabolic transformations include hydroxylation of the aromatic ring, N-dealkylation, and oxidation of the ethylamine side chain. researchgate.net Various software programs use rule-based systems or machine learning models trained on large datasets of known metabolic reactions to predict these transformations. farmaceut.org
In silico toxicology prediction utilizes QSAR models and knowledge-based systems to estimate the likelihood of a compound causing various types of toxicity, such as mutagenicity, carcinogenicity, and hepatotoxicity. nih.govuad.ac.id These models are built on the principle that the toxicological properties of a chemical are related to its structure. For this compound, the presence of the chlorinated phenyl ring would be a key structural feature assessed by these models, as halogenated aromatic compounds can sometimes be associated with specific toxicities.
The results from these in silico predictions are not definitive but provide valuable guidance for prioritizing compounds for further experimental investigation and for designing safer analogues. By identifying potential issues early on, these computational approaches contribute to a more efficient and ethical chemical development process.
Table 4: Predicted Metabolic and Toxicological Endpoints for this compound
| Prediction Area | Predicted Outcome (Hypothetical) | Computational Approach |
|---|---|---|
| Metabolic Stability | Moderate to high | CYP450 metabolism prediction models |
| Major Metabolites | Hydroxylated and deaminated products | Metabolite prediction software |
| Mutagenicity (Ames test) | Predicted non-mutagenic | Structure-based alerts (e.g., Benigni-Bossa rulebase) |
| Carcinogenicity | Uncertain, requires further assessment | QSAR models based on structural alerts |
| Hepatotoxicity | Potential for mild hepatotoxicity | Predictive models based on chemical properties |
Medicinal Chemistry and Future Research Directions for Phenethylamine Scaffolds
Development of Therapeutic Agents Based on Phenethylamine (B48288) Structures
The substitution of a chlorine atom at the para position of the phenyl ring in the phenethylamine structure, as seen in 2-(4-chloro-phenyl)-ethylamine, significantly modifies its pharmacological properties. This alteration forms the basis for its exploration as a potential therapeutic agent.
Research has shown that p-chlorophenylethylamine (pCPE), the primary amine of 2-(4-chloro-phenyl)-ethylamine HCl, accumulates in the rat brain following the administration of a monoamine oxidase inhibitor (pargyline) and p-chlorophenylalanine (pCPA). nih.gov This accumulation increases over time, suggesting that the compound can cross the blood-brain barrier and exert effects within the central nervous system. nih.gov Its structural similarity to other neuroactive compounds like p-chloroamphetamine (PCA), a known serotonin (B10506) and dopamine (B1211576) releasing agent, suggests potential activity at aminergic synapses. nih.gov
The broader class of substituted amphetamines, which includes chlorinated derivatives, is known to possess a range of psychoanaleptic, hallucinogenic, and empathogenic activities, further indicating the potential for 2-(4-chloro-phenyl)-ethylamine derivatives to modulate neurological and psychiatric states. wikipedia.org However, it is important to note that while the related compound chlorpheniramine (B86927) is a histamine (B1213489) H1 antagonist used for allergies, it is structurally distinct. drugbank.com Similarly, a metabolite of haloperidol (B65202) also contains a 4-chlorophenyl group and shows affinity for dopamine D2 receptors, though it is a much more complex molecule. nih.gov
Table 1: Investigated Neurological Effects of p-Chlorophenylethylamine
| Experimental Condition | Observation | Implication | Reference |
|---|---|---|---|
| Administration of pargyline (B1678468) and p-CPA to rats | Accumulation of p-chlorophenylethylamine in the brain. | The compound crosses the blood-brain barrier and persists in the CNS. | nih.gov |
While direct studies on the anti-inflammatory properties of this compound are limited, research into related structures provides some insights. For instance, a more complex molecule containing a p-chlorophenylamide moiety, 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCl), has demonstrated significant anti-inflammatory activity in various experimental models. nih.gov It was particularly effective against non-specific inflammations. nih.gov Another complex derivative, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has shown anti-inflammatory properties in microglial cells and has been studied in the context of Parkinson's disease models. nih.gov These findings suggest that the 4-chlorophenyl group can be a component of larger molecules with anti-inflammatory potential, though this is not a direct indication of activity for this compound itself.
The potential of the 4-chlorophenyl structural motif in anticancer and antioxidant agent development is an area of active research. While direct evidence for this compound is not prominent, studies on other compounds containing this moiety are informative. For example, various fractions of Chlorella vulgaris have been shown to possess both antioxidant and anticancer activities, with some active compounds containing phenyl groups, though not specifically the 4-chlorophenyl group. nih.gov
The search for new anticancer agents has led to the synthesis and investigation of numerous compounds. For instance, a synthetic version of diazonamide, a marine-derived toxin, has shown promise in treating various cancers in animal models. uclahealth.org Additionally, novel 1,2,4-triazine (B1199460) sulfonamide derivatives are being explored for their anticancer potential in colon cancer cells. mdpi.com These examples highlight the broad search for novel anticancer compounds, a field where phenethylamine derivatives could potentially play a role.
Phenethylamine Derivatives as Chemical Probes for Biological Pathways
The use of phenethylamine derivatives as chemical probes is a valuable strategy for elucidating biological pathways. The chlorinated analogue, p-chloroamphetamine (PCA), is a well-known research tool used to selectively lesion serotonergic neurons, thereby helping to understand the role of serotonin in various physiological and behavioral processes. nih.gov Given its structural similarity, 2-(4-chloro-phenyl)-ethylamine could potentially be developed into a more specific or otherwise useful chemical probe, for instance, through radiolabeling, to investigate the function of monoamine transporters or receptors.
Challenges and Opportunities in Phenethylamine Drug Discovery
The discovery and development of drugs based on the phenethylamine scaffold face several challenges. A primary hurdle is the potential for off-target effects and a lack of specificity, which can lead to undesirable side effects. For nervous system disorders, in particular, the complexity of the brain, the lack of predictive animal models, and an incomplete understanding of disease mechanisms present significant obstacles. nih.gov The high cost and lengthy timelines of drug development, with a high failure rate in clinical trials, are also major challenges. cas.orglabmanager.comzeclinics.com
Despite these challenges, there are also significant opportunities. Advances in computer-aided drug design and high-throughput screening can accelerate the identification of promising lead compounds. labmanager.com Furthermore, a greater emphasis on understanding the underlying biological mechanisms of diseases can lead to the identification of novel drug targets. nih.govnih.gov The phenethylamine scaffold, with its proven neuroactive properties, remains an attractive starting point for the design of new therapeutic agents.
Table 2: Key Challenges in Phenethylamine Drug Discovery
| Challenge | Description | Potential Mitigation Strategies | Reference(s) |
|---|---|---|---|
| Lack of Predictive Models | Animal models often fail to accurately predict human responses to drugs. | Development of more sophisticated in vitro models and greater emphasis on human data. | nih.govcas.org |
| High Costs and Long Timelines | The process of bringing a new drug to market is expensive and time-consuming. | Utilization of computer-aided design and high-throughput screening to streamline the discovery process. | labmanager.comzeclinics.com |
| Incomplete Understanding of Disease | The underlying biological mechanisms of many target diseases are not fully known. | Increased basic research to identify and validate new drug targets. | nih.govnih.gov |
| High Clinical Trial Failure Rate | A large percentage of drugs that enter clinical trials do not gain approval. | Improved preclinical models and better patient stratification. | zeclinics.com |
Emerging Research Areas and Unexplored Pharmacological Spaces
Future research on 2-(4-chloro-phenyl)-ethylamine and its derivatives could explore several emerging areas. One such area is the investigation of its potential as a modulator of trace amine-associated receptors (TAARs), a class of receptors that are activated by endogenous amines and have been implicated in a variety of neurological and psychiatric disorders. The specific pharmacological profile of 2-(4-chloro-phenyl)-ethylamine at these and other receptors remains largely uncharacterized.
Another area of potential interest is the development of "biased agonists" – ligands that selectively activate certain signaling pathways downstream of a receptor, while avoiding others. This approach could potentially lead to the development of drugs with improved efficacy and reduced side effects. The synthesis and screening of a library of derivatives of 2-(4-chloro-phenyl)-ethylamine could uncover compounds with unique and therapeutically valuable pharmacological properties. As the understanding of the complex signaling networks in the brain continues to grow, so too will the opportunities for developing novel phenethylamine-based therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
